molecular formula C6H4N2S2 B13893616 5,5'-Bithiazole

5,5'-Bithiazole

Cat. No.: B13893616
M. Wt: 168.2 g/mol
InChI Key: NLNGCRLCWKKDAZ-UHFFFAOYSA-N
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Description

5,5’-Bithiazole is an organic compound with the molecular formula C6H4N2S2. It consists of two thiazole rings connected at the 5-position. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. 5,5’-Bithiazole is known for its potential antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5,5’-Bithiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

Mechanism of Action

The mechanism of action of 5,5’-Bithiazole varies depending on its application:

Comparison with Similar Compounds

  • 2,2’-Bithiazole
  • 4,4’-Bithiazole
  • 2,5’-Bithiazole

Comparison: 5,5’-Bithiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H4N2S2

Molecular Weight

168.2 g/mol

IUPAC Name

5-(1,3-thiazol-5-yl)-1,3-thiazole

InChI

InChI=1S/C6H4N2S2/c1-5(9-3-7-1)6-2-8-4-10-6/h1-4H

InChI Key

NLNGCRLCWKKDAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C2=CN=CS2

Origin of Product

United States

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